molecular formula C20H24N2O4S B2445583 N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide CAS No. 921557-69-9

N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide

Cat. No. B2445583
CAS RN: 921557-69-9
M. Wt: 388.48
InChI Key: NYRIPKQHKJKDHK-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide, commonly known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 is a sulfonamide derivative that has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for the growth and spread of tumors.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives for evaluating their antimicrobial and anticancer activities. The results indicated that some compounds showed effective antimicrobial properties and were more active than the standard drug carboplatin against certain cell lines.

Structural Characterization and Antagonistic Activities

Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide compounds. These derivatives have potential as targeting preparations in the prevention of human HIV-1 infection.

Anticancer Properties

The work of Zhang and Hu (2010) involved the synthesis of a novel compound with benzenesulfonamide derivatives, showcasing its potential anticancer properties through crystal structure analysis.

Urease Inhibition and Quantum Mechanical Studies

Arshad et al. (2017) synthesized new isatin derivatives, demonstrating their potential in urease inhibition through quantum mechanical studies. These compounds could be significant in addressing various biological processes.

Tautomerism in Crystal Structures

Lee et al. (2014) analyzed the crystal structure of a benzenesulfonamide derivative, providing insights into the tautomerism within these compounds, which is crucial for understanding their chemical behavior.

Docking Against Mycobacterium Tuberculosis

Purushotham and Poojary (2018) discussed the potential of a benzenesulfonamide compound in acting as an antitubercular agent, as evidenced by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis.

COX-2 Inhibitor Development

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, crucial for the treatment of various inflammatory conditions.

Antihyperglycemic Evaluation

Eissa (2013) investigated a new series of isoindoline-1,3-dione analogues with aryl sulfonylurea moieties for their antihyperglycemic activity, revealing several compounds with significant activity.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-22-19-10-5-16(11-15(19)12-20(22)23)21-27(24,25)18-8-6-17(7-9-18)26-13-14(2)3/h5-11,14,21H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIPKQHKJKDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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